Ethanone, 1-(4,5-dibromo-2-furanyl)-
Description
Ethanone, 1-(4,5-dibromo-2-furanyl)-, is a brominated furan derivative characterized by a ketone functional group (ethanone) attached to the 2-position of a 4,5-dibromofuran ring. Its molecular formula is C₆H₄Br₂O₂, with a molecular weight of 267.81 g/mol. The compound’s structure combines the aromaticity of the furan ring with the electron-withdrawing effects of bromine substituents, making it a candidate for applications in organic synthesis and agrochemical research.
Properties
CAS No. |
35388-91-1 |
|---|---|
Molecular Formula |
C6H4Br2O2 |
Molecular Weight |
267.9 g/mol |
IUPAC Name |
1-(4,5-dibromofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H4Br2O2/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 |
InChI Key |
JLQRBVQTSQLYBA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(O1)Br)Br |
Canonical SMILES |
CC(=O)C1=CC(=C(O1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4,5-Dibromo-2-thienyl)ethanone
- Molecular Formula : C₆H₄Br₂OS
- Key Differences : Replaces the furan oxygen with sulfur (thiophene ring), enhancing aromaticity and altering electronic properties. The sulfur atom increases molecular weight (283.87 g/mol) and may influence reactivity in nucleophilic substitutions .
- Synthesis : Likely synthesized via analogous methods to the furan derivative, using thiophene-based precursors.
1-(4,5-Dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)ethanone
1-[5-(2-Furanylmethyl)-2-furanyl]ethanone
- Molecular Formula : C₁₁H₁₀O₃
- Key Differences : Contains a furanylmethyl substituent instead of bromine, increasing steric bulk and reducing halogen-related reactivity. Molecular weight: 190.20 g/mol .
Physicochemical Properties
| Property | 1-(4,5-Dibromo-2-furanyl)ethanone | 1-(4,5-Dibromo-2-thienyl)ethanone | 1-(4,5-Dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)ethanone | 1-[5-(2-Furanylmethyl)-2-furanyl]ethanone |
|---|---|---|---|---|
| Molecular Weight | 267.81 g/mol | 283.87 g/mol | 183.25 g/mol | 190.20 g/mol |
| Heterocycle | Furan (O) | Thiophene (S) | Oxazole (N, O) | Furan (O) |
| Substituents | 4,5-dibromo, 2-ethanone | 4,5-dibromo, 2-ethanone | Dihydro, dimethyl, propyl | Furanylmethyl |
| Polarity | High (Br, ketone) | Moderate (S enhances lipophilicity) | Moderate (alkyl groups) | Low (non-halogenated) |
Data Tables
Table 2: Physicochemical Properties
| Property | Target Compound | Thienyl Analog | Oxazolyl Analog | Furanylmethyl Analog |
|---|---|---|---|---|
| Boiling Point | Not available | Not available | Not available | Not available |
| Solubility | Low in H₂O | Moderate in organic solvents | High in polar solvents | High in organic solvents |
| Reactivity | Electrophilic (Br) | More stable (S) | Nucleophilic (N) | Less reactive |
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